Octadecyl 2,4-bis(chlorocarbonyl)benzoate
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Overview
Description
Octadecyl 2,4-bis(chlorocarbonyl)benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, containing two chlorocarbonyl groups and an octadecyl ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,4-bis(chlorocarbonyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2,4-bis(chlorocarbonyl)benzoic acid with octadecanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2,4-bis(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution: The chlorocarbonyl groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, which react with the chlorocarbonyl groups under mild conditions.
Major Products
Scientific Research Applications
Octadecyl 2,4-bis(chlorocarbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Mechanism of Action
The mechanism of action of Octadecyl 2,4-bis(chlorocarbonyl)benzoate involves its interaction with molecular targets through its reactive chlorocarbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The ester chain may also contribute to the compound’s hydrophobic interactions with lipid membranes, enhancing its ability to penetrate biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds such as 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride share structural similarities with Octadecyl 2,4-bis(chlorocarbonyl)benzoate.
Esters of long-chain alcohols: Compounds like octadecyl benzoate and octadecyl 4-chlorobenzoate are similar in having long alkyl chains and ester functionalities.
Uniqueness
This compound is unique due to the presence of two chlorocarbonyl groups, which provide additional reactive sites for chemical modifications. This makes it a versatile compound for various applications in synthesis and research .
Properties
CAS No. |
111791-50-5 |
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Molecular Formula |
C27H40Cl2O4 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
octadecyl 2,4-dicarbonochloridoylbenzoate |
InChI |
InChI=1S/C27H40Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)30)21-24(23)26(29)31/h18-19,21H,2-17,20H2,1H3 |
InChI Key |
KUFACTDYGCMJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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